2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a heterocyclic compound that features a pyrimidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furylamine with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
- 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is unique due to its specific combination of a furan and pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-10(2)8-16-13(18)9-20-14-15-6-5-11(17-14)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,18) |
InChI Key |
YDSHRRJGUGBEMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CSC1=NC=CC(=N1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.